

Technical Guide: Physicochemical Properties of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

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Compound of Interest

Compound Name: (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Cat. No.: B151348

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This technical guide provides a comprehensive overview of the physicochemical properties of **(3-(4-Bromophenyl)isoxazol-5-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes a summary of its known and predicted properties, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its preparation and purification.

Core Physicochemical Properties

(3-(4-Bromophenyl)isoxazol-5-yl)methanol, with the CAS Number 206055-91-6, is a cream-colored, needle-like solid at room temperature.^[1] Its fundamental properties are summarized below, combining experimentally determined values with computationally predicted data for a comprehensive profile.

Table 1: Summary of Physicochemical Properties

Property	Value	Source
Identifier Information		
CAS Number	206055-91-6	Experimental[1]
Molecular Formula	C ₁₀ H ₈ BrNO ₂	Experimental[1]
Molecular Weight	254.08 g/mol	Experimental[1]
InChI	1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2	N/A
InChIKey	CBTFIJPSRUYXHW-UHFFFAOYSA-N	N/A
SMILES	OCc1cc(no1)-c2ccc(Br)cc2	N/A
Physical Properties		
Appearance	Cream color small needles	Experimental[1]
Melting Point	113-121 °C	Experimental[1]
91 °C (dark brown crystals)	Experimental	
Boiling Point	423.5 ± 45.0 °C	Predicted
Chemical Properties		
pKa (acidic)	13.59 ± 0.10 (alcohol)	Predicted
pKa (basic)	-3.23 ± 0.10 (isoxazole N)	Predicted
logP	2.54	Predicted
Solubility	Insoluble in water, soluble in polar organic solvents	Predicted

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, and characterization of **(3-(4-Bromophenyl)isoxazol-5-yl)methanol**.

Synthesis: [3+2] Cycloaddition

This compound is synthesized via a cerium (IV) ammonium nitrate (CAN)-catalyzed [3+2] cycloaddition reaction between the nitrile oxide derived from 4-bromobenzaldehyde oxime and propargyl alcohol.

Materials:

- 4-Bromobenzaldehyde
- Hydroxylamine hydrochloride
- Pyridine
- Propargyl alcohol
- Cerium (IV) ammonium nitrate (CAN)
- Appropriate organic solvents (e.g., ethanol, dichloromethane)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Synthesis of 4-Bromobenzaldehyde Oxime (Intermediate 1):
 - Dissolve 4-bromobenzaldehyde and hydroxylamine hydrochloride in pyridine.
 - Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
 - Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
 - Wash the organic layer with water and brine, then dry over anhydrous Na_2SO_4 .
 - Remove the solvent under reduced pressure to yield 4-bromobenzaldehyde oxime.
- Synthesis of **(3-(4-Bromophenyl)isoxazol-5-yl)methanol**:

- Dissolve 4-bromobenzaldehyde oxime and propargyl alcohol in a suitable solvent.
- Add a catalytic amount of cerium (IV) ammonium nitrate (CAN) to the mixture.
- Stir the reaction at room temperature. The CAN will catalyze the in situ formation of the nitrile oxide from the oxime and its subsequent cycloaddition with propargyl alcohol.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction and perform a work-up by extracting the product into an organic solvent.
- Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

Purification: Recrystallization and Column Chromatography

The crude **(3-(4-Bromophenyl)isoxazol-5-yl)methanol** can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

- Select a suitable solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes) by testing the solubility of the crude product in various solvents at room and elevated temperatures.
- Dissolve the crude solid in a minimum amount of the hot solvent.
- If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.
- Allow the hot, clear solution to cool slowly to room temperature, which should induce crystallization.
- Further cooling in an ice bath can maximize the yield of the crystals.

- Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol:

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
- Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
- Dissolve the crude product in a minimal amount of the elution solvent and load it onto the top of the silica gel column.
- Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity and gradually increasing it.
- Collect fractions and monitor them by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified **(3-(4-Bromophenyl)isoxazol-5-yl)methanol**.

Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
- Record a background spectrum.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
- Characteristic peaks for **(3-(4-Bromophenyl)isoxazol-5-yl)methanol** include: O-H stretch ($\sim 3304 \text{ cm}^{-1}$), C=N stretch ($\sim 1694 \text{ cm}^{-1}$), aromatic C=C stretches ($\sim 1548, 1464 \text{ cm}^{-1}$), C-O-C stretch ($\sim 1040 \text{ cm}^{-1}$), and C-Br stretch ($\sim 672 \text{ cm}^{-1}$).

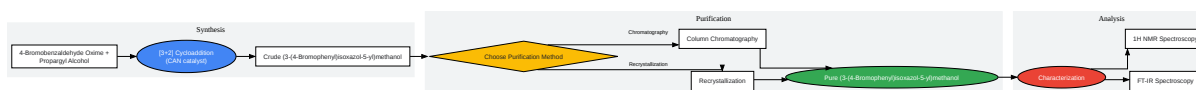
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.
- Place the NMR tube in the spectrometer.
- Acquire the ¹H NMR spectrum.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Characteristic signals for **(3-(4-Bromophenyl)isoxazol-5-yl)methanol** in CDCl₃ are: a singlet for the isoxazole H-3 proton (~8.08 ppm), a doublet for the aromatic protons (~7.67-7.42 ppm), a singlet for the isoxazole H-4 proton (~6.54 ppm), and a singlet for the CH₂OH protons (~4.82 ppm).

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **(3-(4-Bromophenyl)isoxazol-5-yl)methanol**.



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Caption: Synthesis and purification workflow for **(3-(4-Bromophenyl)isoxazol-5-yl)methanol**.

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References

- 1. [acdlabs.com](https://www.acdlabs.com) [[acdlabs.com](https://www.acdlabs.com)]
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